molecular formula C19H22ClN3O4S B500346 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 878723-18-3

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B500346
CAS No.: 878723-18-3
M. Wt: 423.9g/mol
InChI Key: FUMJCIZOSLPLTI-UHFFFAOYSA-N
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Description

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a benzenesulfonyl group and an acetamide moiety linked to a 5-chloro-2-methoxyphenyl group.

Mechanism of Action

Target of Action

The primary targets of this compound are Alpha1-Adrenergic Receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The interaction of the compound with α1-ARs affects the adrenergic signaling pathway . This pathway plays a crucial role in the contraction of smooth muscles in various parts of the body, including blood vessels, lower urinary tract, and prostate . The compound’s action on this pathway can influence numerous physiological processes and conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The compound’s action on α1-ARs can lead to various molecular and cellular effects. For instance, it can cause the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for numerous disorders, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These factors can include the presence of other molecules, the pH of the environment, temperature, and the presence of endogenous neurotransmitters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the acetamide group to an amine.

    Substitution: Introduction of various nucleophiles at the chloro or methoxy positions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzenesulfonyl and 5-chloro-2-methoxyphenyl groups contribute to its unique reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c1-27-18-8-7-15(20)13-17(18)21-19(24)14-22-9-11-23(12-10-22)28(25,26)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMJCIZOSLPLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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